N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
Overview
Description
“N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide” is a compound with the molecular formula C15H18N2OS . Thiazoles, which this compound is a derivative of, are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms . Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 274.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 274.11398438 g/mol . The topological polar surface area is 70.2 Ų , and it has a heavy atom count of 19 .
Scientific Research Applications
Antibacterial Activity
This compound has shown emergent antibacterial activity. It has been synthesized as derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity . These molecules have displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Drug Development
The compound is commonly utilized in the fields of organic chemistry and pharmaceutical research. It may have potential applications in drug development, particularly as a precursor for synthesizing other chemical substances .
Antimicrobial Activity
The compound has shown promising results in antimicrobial activity screening against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain .
Inhibition of tRNA Methyltransferase
The compound has shown high affinity to the tRNA (Guanine37-N1)-methyltransferase (TrmD) isolated from the P. aeruginosa, which is a promising target for antibacterial drug candidates .
Cell Penetrating Peptide Conjugation
The compound has been investigated for its antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . The drug–peptide complex displays faster killing-kinetics towards bacterial cells .
Organic Chemistry Research
The compound is used in organic chemistry research due to its unique properties . It features a hydroxyl group, which imparts its alcohol properties .
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize its specific functional groups, such as the thiazole ring and the carbamoyl group .
Mode of Action
Based on its structural similarity to other thiazole-containing compounds, it may bind to its target proteins or enzymes and modulate their activity . The presence of the isopropylphenyl group could enhance its binding affinity to hydrophobic pockets of these targets .
Biochemical Pathways
Thiazole-containing compounds are known to be involved in a variety of biological processes, including antibacterial activity .
Pharmacokinetics
The presence of the dimethoxy groups and the isopropylphenyl group could potentially affect its solubility and permeability, which in turn could influence its bioavailability .
Result of Action
Based on its structural similarity to other thiazole-containing compounds, it may have potential antibacterial activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Specific studies on these aspects for this compound are currently lacking .
properties
IUPAC Name |
3,5-dimethoxy-N-[4-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-1,3-thiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-14(2)15-5-7-17(8-6-15)24-21(27)11-18-13-31-23(25-18)26-22(28)16-9-19(29-3)12-20(10-16)30-4/h5-10,12-14H,11H2,1-4H3,(H,24,27)(H,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIVEFPASFKAEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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